3-(3-Ethoxy-2-methoxyphenyl)propanoic acid
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Overview
Description
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid, featuring both ethoxy and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid typically involves the alkylation of 3-(2-methoxyphenyl)propanoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(3-ethoxy-2-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
Uniqueness
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific positioning of these substituents can affect the compound’s overall properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3-ethoxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14) |
InChI Key |
YBUUHMLLTJIKID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CCC(=O)O |
Origin of Product |
United States |
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